molecular formula C16H13N3O3 B6431443 methyl 4-(1H-indazole-3-amido)benzoate CAS No. 946261-87-6

methyl 4-(1H-indazole-3-amido)benzoate

Cat. No.: B6431443
CAS No.: 946261-87-6
M. Wt: 295.29 g/mol
InChI Key: NBWOBBGDKYPDNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(1H-indazole-3-amido)benzoate is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzoate ester linked to an indazole moiety through an amide bond, making it a valuable scaffold for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(1H-indazole-3-amido)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1H-indazole-3-amido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted indazole derivatives.

Mechanism of Action

The mechanism of action of methyl 4-(1H-indazole-3-amido)benzoate involves its interaction with specific molecular targets such as enzymes and receptors. The indazole moiety can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways . The exact mechanism depends on the specific biological target and the context of its application.

Biological Activity

Methyl 4-(1H-indazole-3-amido)benzoate is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as indazole derivatives. The synthesis typically involves the reaction of methyl 4-aminobenzoate with indazole-3-carboxylic acid derivatives, yielding the amido compound through standard coupling reactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indazole derivatives, including this compound.

Antifungal Activity

A study evaluated various indazole compounds against Candida species, revealing that certain derivatives exhibited significant antifungal activity. For example, compounds with a similar scaffold showed minimum inhibitory concentrations (MIC) against Candida albicans ranging from 1 mM to 10 mM, suggesting that modifications to the indazole structure can enhance antifungal potency .

Table 1: Antifungal Activity of Indazole Derivatives

CompoundTarget OrganismMIC (mM)
3jC. albicans10
3hC. albicans1
3pC. glabrata (resistant)1

Antibacterial Activity

In addition to antifungal properties, indazole derivatives have also shown antibacterial activity. Compounds were tested against both Gram-positive and Gram-negative bacteria, with some exhibiting MIC values below 1 µg/mL, indicating strong antibacterial potential .

Table 2: Antibacterial Activity of Indazole Derivatives

CompoundTarget BacteriaMIC (µg/mL)
Compound AE. coli<1
Compound BS. aureus<0.5

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. One notable study reported that indazole derivatives can induce apoptosis in cancer cell lines by increasing reactive oxygen species (ROS) levels, leading to cell death .

The mechanism by which these compounds exert their anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. For instance, specific indazole derivatives have been identified as potent inhibitors of fibroblast growth factor receptor 1 (FGFR1), with IC50 values as low as 3.3 nM .

Table 3: Anticancer Activity of Indazole Derivatives

CompoundCell LineIC50 (nM)
Compound XGlioblastoma15
Compound YBreast Cancer468

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Case Study A : In a study involving human glioblastoma cells, treatment with an indazole derivative led to a significant reduction in cell viability compared to untreated controls.
  • Case Study B : A compound similar to this compound demonstrated enhanced apoptosis in breast cancer cells through ROS-mediated pathways.

Properties

IUPAC Name

methyl 4-(1H-indazole-3-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-22-16(21)10-6-8-11(9-7-10)17-15(20)14-12-4-2-3-5-13(12)18-19-14/h2-9H,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWOBBGDKYPDNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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